eEF2K-IN-21I -

eEF2K-IN-21I

Catalog Number: EVT-1534723
CAS Number:
Molecular Formula: C16H12Cl2N2O4S
Molecular Weight: 399.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
eEF2K-IN-21I is an eEF2K inhibitor, inducing significant apoptosis through classical apoptotic pathways.
Overview

Eukaryotic elongation factor 2 kinase inhibitor 21I, commonly referred to as eEF2K-IN-21I, is a small molecule compound that specifically inhibits the activity of eukaryotic elongation factor 2 kinase (eEF2K). This kinase plays a critical role in regulating protein synthesis by phosphorylating eukaryotic elongation factor 2, which is essential for the translocation of transfer RNA during protein synthesis. The inhibition of eEF2K has been linked to various cellular processes, including cell growth, apoptosis, and responses to stress.

Source

The compound was identified through a combination of high-throughput screening and structure-activity relationship studies aimed at discovering novel inhibitors of eEF2K. Research has shown that compounds like eEF2K-IN-21I can selectively inhibit eEF2K activity, thereby affecting protein synthesis and potentially offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases .

Classification

eEF2K-IN-21I belongs to the class of small-molecule inhibitors targeting kinases. It is specifically classified as an eEF2K inhibitor due to its mechanism of action, which involves blocking the phosphorylation activity of eEF2K on its substrate, eEF2. This classification places it among other kinase inhibitors that are being explored for their therapeutic potential in various diseases.

Synthesis Analysis

Methods

The synthesis of eEF2K-IN-21I typically involves organic synthetic methods that include the formation of key intermediates followed by functionalization steps to achieve the desired pharmacophore. The synthesis pathway may utilize techniques such as:

  • Virtual High-Throughput Screening: This approach identifies potential compounds based on their structural similarity to known inhibitors.
  • Chemical Synthesis: Following identification, the compound is synthesized using standard organic chemistry techniques, including coupling reactions and modifications to optimize potency and selectivity.

Technical Details

The detailed synthetic route may involve the use of β-phenylalanine derivatives as scaffolds due to their favorable binding characteristics with the target enzyme. The optimization process includes evaluating various substituents on the phenyl ring to enhance inhibitory activity against eEF2K .

Molecular Structure Analysis

Structure

The molecular structure of eEF2K-IN-21I can be characterized by its specific arrangement of atoms that facilitate its interaction with the active site of eEF2K. The compound contains a β-phenylalanine core structure, which is crucial for its inhibitory activity.

Data

Molecular modeling studies and X-ray crystallography may provide insights into the binding interactions between eEF2K-IN-21I and its target kinase. Key structural features include:

  • Functional Groups: Specific groups that enhance binding affinity and selectivity.
  • Conformation: The three-dimensional shape that allows optimal interaction with the enzyme's active site.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving eEF2K-IN-21I is its interaction with eukaryotic elongation factor 2 kinase, leading to inhibition of its phosphorylation activity on elongation factor 2. This reaction can be summarized as follows:

eEF2K+eEF2eEF2K IN 21IInhibited Phosphorylation\text{eEF2K}+\text{eEF2}\xrightarrow{\text{eEF2K IN 21I}}\text{Inhibited Phosphorylation}

Technical Details

Inhibition kinetics can be studied using various assays such as enzyme-linked immunosorbent assays (ELISA) or mass spectrometry to quantify phosphorylation levels before and after treatment with eEF2K-IN-21I. These assays help elucidate the compound's potency and mechanism of action.

Mechanism of Action

Process

The mechanism by which eEF2K-IN-21I exerts its effects involves competitive inhibition at the active site of eEF2K. By binding to this site, it prevents the phosphorylation of elongation factor 2 on threonine 56, thereby inhibiting translation elongation.

Data

Studies indicate that this inhibition leads to a decrease in protein synthesis rates under conditions where eEF2K would typically be activated, such as during stress responses. This modulation can have significant implications for cellular metabolism and survival .

Physical and Chemical Properties Analysis

Physical Properties

eEF2K-IN-21I exhibits several notable physical properties:

  • Molecular Weight: Typically falls within a range suitable for small molecules (around 300–500 Da).
  • Solubility: Solubility in common organic solvents may vary based on structural modifications.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity towards nucleophiles or electrophiles can influence its interactions within biological systems.

Relevant analyses often involve spectroscopic methods such as NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) for purity assessment .

Applications

Scientific Uses

eEF2K-IN-21I has potential applications in various scientific fields:

  • Cancer Research: Its ability to inhibit protein synthesis makes it a candidate for studies aimed at understanding tumor biology and developing anti-cancer therapies.
  • Neurobiology: Investigating its role in neuronal function could provide insights into neurodegenerative diseases where protein synthesis regulation is disrupted.
  • Stress Response Studies: Understanding how modulation of eEF2K affects cellular responses to stressors can inform therapeutic strategies in metabolic disorders.
Introduction to eEF2K and Its Therapeutic Relevance

Overview of Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cellular Regulation

Eukaryotic Elongation Factor 2 Kinase (eEF2K) is an atypical α-kinase uniquely regulated by calcium/calmodulin (Ca²⁺/CaM), distinguishing it from conventional protein kinases [9] [10]. It functions as a critical metabolic checkpoint by phosphorylating its sole substrate, eukaryotic Elongation Factor 2 (eEF2), at Thr56. This phosphorylation inactivates eEF2, suppressing ribosomal translocation during mRNA translation and reducing global protein synthesis [2] [6]. As elongation consumes ~40% of cellular energy, eEF2K activation under stress (e.g., nutrient deprivation, hypoxia) conserves ATP, promoting cell survival [6] [9]. eEF2K integrates signals from key pathways:

  • AMPK Activation: Phosphorylates eEF2K at Ser398, enhancing kinase activity during energy stress [5] [9].
  • mTORC1 Inhibition: Suppresses inhibitory phosphorylation of eEF2K (e.g., at Ser366), permitting eEF2K activation [9] [10].

Table 1: Key Regulatory Phosphorylation Sites in eEF2K

ResidueEffect on ActivityRegulating PathwayFunctional Outcome
Thr348↑↑↑Autophosphorylation (Ca²⁺/CaM-dependent)Conformational activation [9] [10]
Ser398↑↑AMPKEnergy stress response [5] [9]
Ser366↓↓↓mTORC1 → p70S6KGrowth factor signaling [9] [10]
Ser78↓↓mTORC1Insulin signaling [9]

Role of eEF2K in Cancer Biology and Tumor Microenvironment Adaptation

eEF2K exhibits context-dependent roles in cancer, influencing tumor progression, metastasis, and therapy resistance. Pan-cancer analyses reveal tissue-specific dysregulation:

  • Overexpression: In hepatocellular carcinoma (HCC), cholangiocarcinoma (CHOL), and renal clear cell carcinoma (KIRC), elevated eEF2K correlates with poor prognosis by promoting metastasis and chemoresistance [2] [8]. For example, eEF2K upregulates HMGB2 translation in HCC, driving tumor growth [8].
  • Downregulation: In colon (COAD) and prostate (PRAD) cancers, reduced eEF2K expression associates with advanced stages, suggesting tumor-suppressive roles in specific contexts [2].eEF2K enables adaptation to tumor microenvironment stressors:
  • Autophagy Induction: In triple-negative breast cancer (TNBC), eEF2K-mediated autophagy sustains cell viability during chemotherapy, contributing to paclitaxel resistance [3].
  • Metabolic Reprogramming: Facilitates survival under nutrient deprivation by halting energy-intensive protein synthesis [2] [8].

Rationale for Targeting eEF2K in Oncology: Mechanisms of Dysregulation

Oncogenic eEF2K dysregulation occurs through multiple mechanisms:

  • Genetic Alterations: Recurrent mutations and copy number variations (CNAs) occur in >5% of uterine (UCEC), skin (SKCM), and breast (BRCA) cancers [2]. Splice mutations (e.g., E196Rfs*22) in the alpha-kinase domain impair function in ovarian and gastric cancers [2].
  • Phosphorylation Dynamics: Aberrant phospho-eEF2 (T56) levels are prognostic in breast cancer. Elevated p-eEF2 (T59) in COAD suggests compensatory phosphorylation by other kinases (e.g., AMPK) [2].
  • Immune Evasion: In bladder cancer, ARID1A loss disrupts eEF2K function, enabling pro-proliferative transcript translation and immune escape [8].Targeting eEF2K disrupts critical survival pathways:

In TNBC models, eEF2K silencing reduced autophagy flux, tumor invasion, and chemoresistance, while high eEF2K expression in residual tumors post-neoadjuvant chemotherapy independently predicted poor survival [3].

Historical Development of eEF2K Inhibitors: From Early Compounds to eEF2K-IN-21I

Early eEF2K inhibitors faced limitations in potency and specificity:

  • First-Generation Inhibitors: NH125 (1-hexadecyl-2-methyl-3-phenylpropylimidazolium) induced eEF2 dephosphorylation but exhibited off-target effects and cytotoxicity unrelated to eEF2K inhibition [7]. A-484954 showed limited cellular permeability [7].
  • Natural Product Derivatives: TX-1918 (a synthetic coumarin) demonstrated moderate activity but suboptimal pharmacokinetics [7].Recent advances focus on structure-guided design:
  • Coumarin Scaffolds: Optimized 2H-chromen-3-carboxamide derivatives with morpholine/piperazine groups improved eEF2K binding affinity. Boronic acid-functionalized coumarins (e.g., compound 2W) achieved IC₅₀ values of 0.1–1 µM in breast cancer models [7].
  • eEF2K-IN-21I: Represents a novel synthetic inhibitor with the chemical structure C₁₆H₁₂Cl₂N₂O₄S (molecular weight: 399.25 g/mol) [1] [4]. Its design incorporates a dichlorophenyl-sulfonamide core linked to a cyano-substituted benzyl ring, enabling enhanced kinase domain interaction [1] [7].

Table 2: Evolution of Key eEF2K Inhibitors

InhibitorChemical ClassKey FeaturesLimitations
NH125Imidazolium saltFirst reported inhibitor; reduces p-eEF2Off-target cytotoxicity; low specificity [7]
A-484954PyridoimidazoloneCell-activePoor solubility; moderate potency [7]
TX-1918Coumarin derivativeImproved selectivitySuboptimal pharmacokinetics [7]
eEF2K-IN-21ISulfonamide-carbonitrilePotency ≤1 µM; boronic acid variants availableCold-chain storage required [1] [7]

Properties

Product Name

eEF2K-IN-21I

IUPAC Name

3-((4-Cyanophenyl)sulfonamido)-3-(2,4-dichlorophenyl)propanoic acid

Molecular Formula

C16H12Cl2N2O4S

Molecular Weight

399.24

InChI

InChI=1S/C16H12Cl2N2O4S/c17-11-3-6-13(14(18)7-11)15(8-16(21)22)20-25(23,24)12-4-1-10(9-19)2-5-12/h1-7,15,20H,8H2,(H,21,22)

InChI Key

VNOIISWSHOWBRB-UHFFFAOYSA-N

SMILES

O=C(O)CC(NS(=O)(C1=CC=C(C#N)C=C1)=O)C2=CC=C(Cl)C=C2Cl

Solubility

Soluble in DMSO

Synonyms

eEF2KIN-21I; eEF2K-IN21I; eEF2K IN 21I; eEF2K-IN-21I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.